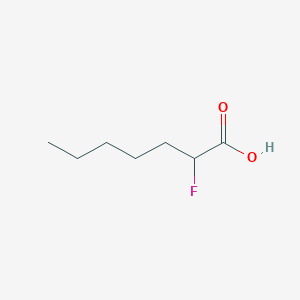

2-Fluoroheptanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1578-58-1 |

|---|---|

Molecular Formula |

C7H13FO2 |

Molecular Weight |

148.18 g/mol |

IUPAC Name |

2-fluoroheptanoic acid |

InChI |

InChI=1S/C7H13FO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) |

InChI Key |

SZKQQZKIGFBZHS-UHFFFAOYSA-N |

SMILES |

CCCCCC(C(=O)O)F |

Canonical SMILES |

CCCCCC(C(=O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoroheptanoic Acid

Regioselective Fluorination Strategies at the Alpha-Carbon Position

Achieving regioselective fluorination at the α-position of heptanoic acid is a key challenge. Various methodologies have been developed to introduce the fluorine atom specifically at the C-2 position, ranging from classical halogen exchange reactions to modern asymmetric catalytic methods.

Nucleophilic Fluorination via Halogen Exchange Reactions

A common and straightforward route to 2-fluoroalkanoic acids involves a two-step sequence: α-halogenation of the parent carboxylic acid followed by nucleophilic substitution with a fluoride (B91410) source. fluorine1.rufluorine1.ru The initial α-bromination is typically achieved through the Hell-Volhard-Zelinsky reaction. fluorine1.rufluorine1.ru The subsequent halogen exchange reaction replaces the bromine atom with fluorine.

A variety of nucleophilic fluorinating agents can be employed for this transformation. Potassium fluoride (KF) is a widely used and cost-effective reagent, often used in a solvent like acetamide. fluorine1.rufluorine1.ru To enhance the reactivity and suppress side reactions such as elimination, phase-transfer catalysts like tetrabutylammonium (B224687) fluoride (TBAF) can be added. fluorine1.ru Other fluoride sources, such as silver fluoride (AgF), have also been utilized. nih.govgoogle.com The choice of the fluoride salt can be critical, as their lattice enthalpies and solubilities affect their reactivity. nih.gov For instance, the reactivity trend is often observed as AgF > CsF > KF. nih.gov More modern and specialized nucleophilic fluorinating agents include reagents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) and diethylaminosulfur trifluoride (DAST), which can offer milder reaction conditions and improved selectivity. tcichemicals.com

A typical procedure involves the reaction of methyl 2-bromoheptanoate with KF in acetamide, sometimes with a catalytic amount of TBAF·3H₂O, at elevated temperatures. fluorine1.ru The reaction is often monitored and worked up at partial conversion to optimize the yield of the desired 2-fluoroheptanoate ester and minimize the formation of elimination byproducts. fluorine1.ru Subsequent hydrolysis of the ester furnishes the target 2-fluoroheptanoic acid. fluorine1.rufluorine1.ru

| Fluorinating Agent | Solvent | Catalyst/Additive | Conditions | Outcome | Reference |

| KF | Acetamide | TBAF·3H₂O | 75 °C, 60 h | Substitution with elimination side product | fluorine1.ru |

| AgF | Acetonitrile/Water | - | Reflux, 24 h | High yield of α-fluoro product with minimal elimination | google.com |

| CsF or KF | Toluene (B28343) | Rhodium Complex | - | Lower yield compared to AgF | nih.gov |

| FLUOLEAD™ | - | - | - | Stable, less fuming alternative to DAST | tcichemicals.com |

Development of Asymmetric Fluorination Approaches

The synthesis of enantiomerically pure this compound requires asymmetric strategies. These methods aim to control the stereochemistry at the newly formed chiral center, either through the use of chiral auxiliaries or by resolving a racemic mixture.

A powerful strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate. wikipedia.org This auxiliary directs the stereochemical course of a subsequent reaction, and is then cleaved to yield the enantiomerically enriched product. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in asymmetric alkylation and aldol (B89426) reactions. wikipedia.org

In the context of α-fluorination, a heptanoyl group can be attached to a chiral oxazolidinone, such as one derived from valinol or phenylalaninol. wikipedia.orguwindsor.ca The resulting N-acyl oxazolidinone can be converted to its enolate by treatment with a strong base like lithium diisopropylamide (LDA). wikipedia.org This chiral enolate can then be reacted with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom diastereoselectively. The steric bulk of the chiral auxiliary effectively shields one face of the enolate, leading to preferential attack of the fluorinating agent on the other face. uwindsor.ca After the fluorination step, the chiral auxiliary can be removed by hydrolysis, for example with lithium hydroxide (B78521) (LiOH), to afford the enantiomerically enriched this compound. uwindsor.ca Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also been shown to be effective in similar asymmetric transformations. scielo.org.mx

| Chiral Auxiliary | Base | Fluorinating Agent | Key Feature | Reference |

| Evans Oxazolidinone | LDA | NFSI | Diastereoselective fluorination of the Z-enolate | wikipedia.orguwindsor.ca |

| Pseudoephedrine Amide | Non-nucleophilic base | - | Directs alkylation via the enolate | wikipedia.org |

| Thiazolidinethione | TiCl₄ | - | Effective for acetate (B1210297) aldol reactions | scielo.org.mx |

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. nih.gov This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymatic kinetic resolution is a particularly effective and widely used approach. Lipases are a class of enzymes that have demonstrated high enantioselectivity in the hydrolysis of esters. nih.govmdpi.com For the resolution of this compound, a racemic mixture of its ester, for example, methyl 2-fluoroheptanoate, can be subjected to hydrolysis catalyzed by a lipase (B570770) such as Candida rugosa lipase (CRL) or a lipase from Pseudomonas fluorescens. nih.govresearchgate.net The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other. This results in a mixture of one enantiomer of the acid and the unreacted enantiomer of the ester, which can then be separated. The enantiomeric excess (ee) of the products is often very high. For instance, kinetic resolution of related α-halo esters using Candida rugosa lipase has achieved 95% ee for the remaining ester at 60% conversion. researchgate.net

In addition to enzymatic methods, catalytic kinetic resolution using small-molecule catalysts has also been developed. For example, homobenzotetramisole (HBTM) has been used as an organocatalyst for the kinetic resolution of α-substituted alkanoic acids with moderate to excellent selectivity factors. nih.gov This method typically involves the activation of the carboxylic acid, followed by enantioselective alcoholysis of the intermediate anhydride (B1165640) in the presence of the chiral catalyst. nih.gov

| Resolution Method | Catalyst/Enzyme | Substrate | Outcome | Reference |

| Enzymatic Hydrolysis | Candida rugosa lipase (CRL) | Racemic 2-fluoroheptanoate ester | Separation of enantiomers with high ee | nih.govresearchgate.net |

| Enzymatic Hydrolysis | Pseudomonas fluorescens lipase | Racemic 2-fluoroheptanoate ester | Enantioselective hydrolysis | researchgate.netalmacgroup.com |

| Catalytic Alcoholysis | Homobenzotetramisole (HBTM) | Racemic 2-haloalkanoic acids | Kinetic resolution with moderate to high selectivity | nih.gov |

Multi-Step Synthesis Pathways from Readily Available Precursors

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available and inexpensive starting materials. A common and well-documented pathway involves the initial α-halogenation of heptanoic acid.

Implementation of the Hell-Volhard-Zelinsky Reaction in α-Halogenation

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis for the α-halogenation of carboxylic acids. wikipedia.orgalfa-chemistry.com This reaction is particularly useful for introducing a bromine or chlorine atom at the carbon adjacent to the carboxyl group. alfa-chemistry.com In the synthesis of this compound, the HVZ reaction is employed to convert heptanoic acid into 2-bromoheptanoic acid. fluorine1.rufluorine1.ru

The reaction is typically carried out by treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. fluorine1.ruwikipedia.org The phosphorus tribromide, which can be generated in situ from red phosphorus and bromine, converts the carboxylic acid into an acyl bromide. wikipedia.org This acyl bromide can then tautomerize to its enol form, which readily reacts with bromine at the α-position. wikipedia.org The resulting α-bromo acyl bromide can then undergo hydrolysis to yield 2-bromoheptanoic acid. wikipedia.org In practice, to facilitate the subsequent fluorination step, the reaction mixture is often quenched with an alcohol, such as methanol (B129727), to directly form the corresponding ester, methyl 2-bromoheptanoate, in a one-pot procedure. fluorine1.rufluorine1.ru This approach can provide the α-bromo ester in high yield, for instance, an average yield of 89% has been reported for the synthesis of methyl 2-bromooctanoate. fluorine1.ru

| Reactant | Reagents | Key Intermediate | Product of Quenching | Reference |

| Heptanoic Acid | Br₂, PBr₃ (cat.) | 2-Bromoheptanoyl bromide | 2-Bromoheptanoic acid (with H₂O) or Methyl 2-bromoheptanoate (with MeOH) | fluorine1.rufluorine1.ruwikipedia.org |

Subsequent Halogen-Fluorine Exchange and Carboxyl Group Manipulation

A common and established route to this compound involves a multi-step process beginning with the halogenation of a precursor, followed by a halogen-fluorine exchange, and concluding with the manipulation of the carboxyl group. fluorine1.rufluorine1.ru

A widely utilized initial step is the α-bromination of heptanoic acid, often achieved through the Hell-Volhard-Zelinsky reaction. fluorine1.ru This reaction typically involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide or red phosphorus. fluorine1.rufluorine1.ru The resulting α-bromo acid is often converted to its methyl ester, methyl 2-bromoheptanoate, to facilitate the subsequent fluorination step and minimize side reactions. fluorine1.rufluorine1.ru

The crucial halogen-fluorine exchange is then carried out by reacting the α-bromo ester with a fluoride source. fluorine1.ru Potassium fluoride (KF) is a common and cost-effective fluorinating agent for this transformation. fluorine1.ruresearchgate.net The reaction is often performed in a high-boiling polar aprotic solvent, such as acetamide, to ensure the dissolution of KF and to reach the necessary reaction temperatures. fluorine1.ruresearchgate.net The use of a phase-transfer catalyst, like tetrabutylammonium fluoride (TBAF), can enhance the reaction rate. fluorine1.ru

A significant challenge in this step is the competing elimination reaction, which leads to the formation of an unsaturated byproduct, methyl (E)-2-heptenoate. fluorine1.rufluorine1.ru The boiling points of the desired methyl 2-fluoroheptanoate and the elimination byproduct are often very close, making separation by distillation difficult. fluorine1.rufluorine1.ru To circumvent this, a strategy involving the selective removal of the alkene byproduct can be employed. This is achieved by treating the mixture with bromine, which converts the alkene into a vicinal dibromide, a much higher-boiling compound that can be easily separated from the product by distillation. fluorine1.ru

The final step in this sequence is the hydrolysis of the methyl 2-fluoroheptanoate to yield this compound. fluorine1.ru This is typically accomplished through alkaline hydrolysis using a base such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate and afford the final product. fluorine1.ru

| Step | Reaction | Reagents and Conditions | Key Considerations |

| 1 | α-Bromination (Hell-Volhard-Zelinsky) | Heptanoic acid, Br₂, PBr₃ (cat.) or red phosphorus | Formation of α-bromoheptanoic acid. |

| 2 | Esterification | α-bromoheptanoic acid, Methanol, Acid catalyst | Protection of the carboxylic acid and facilitation of fluorination. |

| 3 | Halogen-Fluorine Exchange | Methyl 2-bromoheptanoate, KF, Acetamide, TBAF (cat.) | Competing elimination reaction is a major side reaction. fluorine1.ru |

| 4 | Purification | Bromination of byproduct, Distillation | Removal of the unsaturated byproduct. fluorine1.ru |

| 5 | Hydrolysis | Methyl 2-fluoroheptanoate, NaOH or KOH, then H⁺ | Formation of the final this compound. fluorine1.ru |

Novel Synthetic Routes to Alpha-Fluorinated Alkanoic Acids

While the halogen-exchange method is well-established, research continues to explore more direct and efficient routes to α-fluoroalkanoic acids. These novel methods aim to overcome the limitations of traditional approaches, such as the use of harsh reagents and the occurrence of side reactions. fluorine1.ruorganic-chemistry.org

One innovative approach involves the direct fluorination of ketene (B1206846) acetals. The reaction of ketene acetals with an electrophilic fluorine source, such as acetyl hypofluorite (B1221730) (AcOF) generated in situ from fluorine gas, can provide α-fluorocarboxylic esters in good yields. organic-chemistry.org This method is advantageous as it can circumvent the elimination and rearrangement problems often associated with nucleophilic fluorination. organic-chemistry.org

Another modern strategy is the silver-catalyzed decarboxylative fluorination of malonic acid derivatives. organic-chemistry.org This method offers a pathway to α-fluorocarboxylic acids from readily available starting materials and demonstrates good functional group compatibility. The chemoselectivity of the reaction can be tuned by the careful selection of the base and solvent. organic-chemistry.org

Furthermore, the development of unbalanced ion pair promoters, consisting of a large, charge-delocalized cation and a small, charge-localized anion, has been shown to significantly accelerate nucleophilic fluorinations with KF. organic-chemistry.org This can lead to more efficient and milder reaction conditions for the synthesis of α-fluoroalkanoic acids.

A divergent strategy for the fluorination of phenylacetic acid derivatives, which could be adapted for alkanoic acids, utilizes a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine. organic-chemistry.org The reaction outcome can be directed towards either decarboxylative fluorination or the formation of α-fluoro-α-arylcarboxylic acids by controlling the presence of water. organic-chemistry.org

Optimization of Synthetic Conditions for High Stereoselectivity and Yield

For applications where the specific stereoisomer of this compound is required, the development of stereoselective synthetic methods is crucial. ethz.chnumberanalytics.com This involves the use of chiral auxiliaries, catalysts, or reagents to control the three-dimensional arrangement of the atoms in the molecule. ethz.ch

One approach to achieving high stereoselectivity is through asymmetric catalysis. mdpi.com For instance, N-heterocyclic carbene (NHC)-catalyzed redox amidation of α-fluoro-α,β-unsaturated aldehydes can produce enantioenriched α-fluoroamides with good to excellent yields and enantioselectivity. nih.gov These amides can then be hydrolyzed to the corresponding α-fluoro carboxylic acids, preserving the stereochemical integrity at the fluorine-bearing center. nih.gov

The Ireland-Claisen rearrangement of α-fluoro esters offers another pathway to stereoselectively synthesize α-fluoro carboxylic acids. nih.gov A systematic investigation has shown that the choice of base can significantly influence the stereochemical outcome. For example, using potassium hexamethyldisilazide (KHMDS) in toluene has been found to afford rearrangement products with high diastereoselectivity and yield. nih.gov

Dynamic kinetic resolution (DKR) presents a powerful method for the large-scale preparation of enantiomerically pure α-amino acids, and similar principles can be applied to other chiral acids. acs.org This technique involves the resolution of a racemic mixture where the undesired enantiomer is continuously racemized, allowing for a theoretical yield of 100% of the desired enantiomer. acs.org

The optimization of reaction conditions such as temperature, solvent, and the specific nature of the catalyst or chiral auxiliary is paramount to achieving both high yield and high stereoselectivity. numberanalytics.comorganic-chemistry.org For example, in the halogen-fluorine exchange reaction, carrying out the reaction at a lower temperature for a longer duration can sometimes favor the desired substitution product over the elimination byproduct, albeit at the cost of a lower conversion rate. fluorine1.ru

| Method | Key Principle | Reported Advantages | Reference |

| Asymmetric NHC-Catalyzed Redox Amidation | Use of a chiral N-heterocyclic carbene catalyst to control stereochemistry. | Good to excellent yield and enantioselectivity (up to 97% ee). nih.gov | nih.gov |

| Stereoselective Ireland-Claisen Rearrangement | Base-dependent stereocontrol in the rearrangement of α-fluoro esters. | High diastereoselectivity and yield with KN(SiMe₃)₂ in toluene. nih.gov | nih.gov |

| Dynamic Kinetic Resolution | Resolution of a racemate with in situ racemization of the undesired enantiomer. | Practical for large-scale preparation of enantiomerically pure compounds. acs.org | acs.org |

| Asymmetric Fluorination of Ketenes | Catalytic enantioselective coupling of ketenes with an electrophilic fluorine source. | Access to tertiary α-fluoroesters with high enantiomeric excess. acs.org | acs.org |

Chemical Reactivity and Mechanistic Studies of 2 Fluoroheptanoic Acid

Electrochemical Transformations of 2-Fluoroheptanoic Acid

The Kolbe electrolysis is an electrochemical oxidative decarboxylation of carboxylic acids that results in the formation of a new carbon-carbon bond through a radical dimerization process. wikipedia.orgorganic-chemistry.orgaakash.ac.in This reaction has been applied to α-fluoroalkanoic acids, including this compound, to investigate the influence of the α-fluoro substituent on the radical coupling process.

Kolbe Electrolysis for Dimerization

The electrolysis of this compound in methanol (B129727) has been shown to produce the Kolbe dimer, 6,7-difluorododecane. cdnsciencepub.com The reaction proceeds via the electrochemical generation of a 2-fluoroheptanoyl radical, which then decarboxylates to form a 1-fluorohexyl radical. The dimerization of these radicals yields the coupled product. wikipedia.org

Research conducted on the electrolysis of α-fluorocaproic and α-fluoroheptanoic acids in methanol demonstrated that the Kolbe dimer is formed in fairly good yields. cdnsciencepub.com Alongside the dimer, small quantities of side products such as the corresponding fluoro-ester and acetal (B89532) were also identified. cdnsciencepub.com This outcome is notable because the electrolysis of analogous α-chloro and α-bromo carboxylic acids under similar conditions does not typically yield the Kolbe dimer, instead favoring products derived from carbonium ion intermediates. cdnsciencepub.com The stability of the C-F bond allows the radical pathway to predominate, leading to successful dimerization.

| Starting Material | Solvent | Major Product | Other Products | Yield of Dimer | Reference |

| This compound | Methanol | 6,7-Difluorododecane | Fluoro-ester, Acetal | 40-60% of neutral fraction | cdnsciencepub.com |

| α-Fluorocaproic Acid | Methanol | 5,6-Difluorodecane | Fluoro-ester, Acetal | Fairly good | cdnsciencepub.com |

Investigation of Diastereomeric Product Formation

Since this compound is a chiral molecule (the α-carbon is a stereocenter), its dimerization via Kolbe electrolysis can result in the formation of diastereomeric products. The coupling of two racemic 1-fluorohexyl radicals will produce a mixture of (R,R), (S,S), and (R,S) stereoisomers of 6,7-difluorododecane.

In the electrolysis of α-fluoroheptanoic acid, the formation of two diastereomers of 6,7-difluorododecane has been confirmed. cdnsciencepub.com These diastereomers were observed to have very similar physical properties, such as their refractive indices. However, a notable difference was that one of the isomers solidified upon cooling in ice, while the other remained a colorless oil, allowing for their distinction. cdnsciencepub.com

Nucleophilic Substitution Reactions at the α-Fluorine Center

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atom a poor leaving group in nucleophilic substitution reactions. Consequently, direct displacement of the α-fluorine in this compound by a nucleophile is a challenging transformation.

Synthetic strategies for producing α-fluoroalkanoic acids typically proceed in the opposite direction, involving the introduction of fluoride (B91410) via nucleophilic substitution of a better leaving group, such as bromine or a mesyloxy group. tandfonline.comtandfonline.com For instance, the synthesis of 2-fluorooctanoic acid is achieved by treating methyl 2-bromooctanoate with potassium fluoride, where fluoride acts as the nucleophile to displace bromide. fluorine1.rufluorine1.ruresearchgate.net This common synthetic route underscores the difficulty of removing the α-fluorine once it has been installed. While elimination reactions can occur as a side reaction during such syntheses, direct substitution of the α-fluorine is not a commonly employed synthetic pathway. fluorine1.rufluorine1.ru

Reactivity of the Carboxylic Acid Moiety in this compound

The carboxylic acid functional group in this compound retains its characteristic reactivity, participating in reactions such as esterification and amide bond formation. ualberta.cakhanacademy.org The electron-withdrawing nature of the α-fluorine atom increases the acidity of the carboxylic proton and enhances the electrophilicity of the carbonyl carbon, influencing the rates and conditions of these reactions. ontosight.ailibretexts.org

Esterification Pathways and Derivative Formation

This compound can be converted to its corresponding esters through various standard esterification methods. A common laboratory procedure involves heating the carboxylic acid with an alcohol (such as ethanol) in the presence of a strong acid catalyst like sulfuric acid. orgsyn.org This reversible reaction, known as Fischer esterification, produces the ester and water.

Alternative methods for esterification include reaction with alkyl halides. The carboxylate anion, formed by deprotonating the carboxylic acid, can act as a nucleophile to displace a halide from an alkyl halide. researchgate.net Catalysts such as tetra-n-butylammonium fluoride (TBAF) have been shown to be effective in promoting the esterification of halo carboxylic acids with alkyl halides. researchgate.net Syntheses of related α-fluoroalkanoic acids often proceed via an ester intermediate, which is then hydrolyzed in a final step to yield the free acid, demonstrating the facility of this transformation. fluorine1.ruresearchgate.net

Amide Bond Formation and Peptide Conjugation

The formation of an amide bond from this compound requires the activation of the carboxylic acid group to create a better leaving group, as the hydroxide (B78521) ion is a poor one. khanacademy.orgrsc.org This is typically achieved using coupling reagents. For example, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide. khanacademy.org Another modern approach involves the one-pot conversion of the carboxylic acid to an acyl fluoride using reagents like pentafluoropyridine (B1199360) (PFP), which can then react in situ with an amine to yield the amide. ntd-network.org

The conjugation of fluorinated fatty acids to peptides is a significant application in the development of therapeutic and diagnostic agents. nih.govplos.org Lipoic acid ligase (LplA) has been utilized to catalyze the site-specific conjugation of 8-fluorooctanoic acid (a close structural analog of this compound) to peptides. nih.gov In this chemoenzymatic strategy, LplA activates the carboxylic acid with ATP and then ligates it to a specific lysine (B10760008) residue within a recognition peptide sequence (LAP). nih.gov This method is highly efficient, proceeding under mild conditions and allowing for the conjugation of radiolabeled molecules like [¹⁸F]-fluorooctanoic acid to biomolecules with high yields, which is advantageous for creating probes for positron emission tomography (PET). nih.gov This enzymatic approach highlights a sophisticated method for peptide conjugation that leverages the reactivity of the carboxylic acid moiety.

Comparative Reactivity Studies with Other α-Haloalkanoic Acids

The reactivity of this compound is best understood through comparative analysis with its α-halogenated analogues: 2-chloroheptanoic acid, 2-bromoheptanoic acid, and 2-iodoheptanoic acid. The nature of the halogen atom at the alpha position significantly influences the chemical behavior of these compounds, primarily through inductive effects and the strength of the carbon-halogen (C-X) bond. These factors are critical in determining the rates of nucleophilic substitution and other reactions at the α-carbon.

The primary distinction in reactivity among α-haloalkanoic acids arises from two competing factors: the inductive effect of the halogen and the C-X bond dissociation energy. The high electronegativity of fluorine results in a strong inductive electron withdrawal, which can increase the acidity of the carboxylic acid proton.

In the context of nucleophilic substitution reactions, a key determinant of reactivity is the strength of the carbon-halogen bond, as this bond is broken during the reaction. The C-X bond strength decreases down the halogen group. Consequently, the C-F bond is the strongest, and the C-I bond is the weakest. This trend is a dominant factor in predicting the relative rates of reactions where the C-X bond is cleaved.

This established trend in bond strength for haloalkanes serves as a strong analogue for the reactivity of α-haloalkanoic acids. The order of reactivity in nucleophilic substitution reactions is generally expected to be:

2-Iodoheptanoic acid > 2-Bromoheptanoic acid > 2-Chloroheptanoic acid > this compound

This order is based on the principle that the weaker the C-X bond, the more readily it can be broken, leading to a faster reaction rate. savemyexams.com The C-F bond's high strength makes this compound the least reactive in this series for nucleophilic substitution at the α-carbon.

While the strong inductive effect of fluorine in this compound makes the α-carbon more electrophilic, this effect is often outweighed by the high energy required to break the C-F bond. In contrast, the greater polarizability and weaker bond strength of iodine in 2-iodoheptanoic acid make it a much better leaving group, thus accelerating the rate of nucleophilic attack.

The following interactive table summarizes the key properties of the halogens that influence the reactivity of the corresponding α-haloheptanoic acids.

| Halogen | Electronegativity (Pauling Scale) | Carbon-Halogen Bond Enthalpy (kJ/mol) in CH₃X |

| Fluorine | 3.98 | 485 |

| Chlorine | 3.16 | 346 |

| Bromine | 2.96 | 293 |

| Iodine | 2.66 | 234 |

Data sourced from general chemistry principles and represents the bond in a methyl halide, which is analogous to the α-carbon-halogen bond in a carboxylic acid.

The data clearly illustrates the inverse relationship between bond enthalpy and the expected reactivity in nucleophilic substitution reactions. The significantly higher bond enthalpy of the C-F bond compared to the other carbon-halogen bonds explains the lower reactivity of this compound in such reactions.

In enzymatic reactions, such as those catalyzed by haloalkanoic acid dehalogenases, a similar trend in reactivity is often observed. These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond. Studies on various dehalogenases have shown that they are generally more effective at dehalogenating chloro-, bromo-, and iodoalkanoic acids than their fluoro- counterparts, reflecting the inherent stability of the C-F bond. frontiersin.org

Biochemical Interactions and Metabolic Pathway Elucidation of 2 Fluoroheptanoic Acid Analogs

Enzymatic Interaction Mechanisms with Fluorinated Fatty Acids

The presence of fluorine in fatty acid analogs introduces unique electronic properties that have a profound impact on their interaction with enzymes. This section explores the mechanisms of substrate recognition and the subsequent modulation of enzymatic catalysis.

Substrate Recognition and Binding Affinities of Fluoro-Analogs

The ability of an enzyme to recognize and bind a substrate is the crucial first step in any catalytic process. For fluorinated fatty acids, this recognition is a nuanced affair governed by both structural and electronic factors.

Enzymes that process fatty acids, such as cytochrome P450, possess specific channels to which the substrate binds. nih.gov The binding is typically stabilized through a combination of hydrophobic interactions between the alkyl chain and nonpolar residues in the enzyme's active site, and electrostatic interactions. nih.gov A key interaction involves the terminal carboxylate group of the fatty acid, which often forms a strong electrostatic bond with the guanidinium (B1211019) group of a conserved arginine residue (e.g., Arg242 in P450BSβ) within the active site. nih.govbiorxiv.org This anchoring is critical for correctly positioning the fatty acid for catalysis. nih.gov Similarly, free fatty acid receptors utilize a pair of conserved arginine residues to coordinate the carboxylate head group of the fatty acid ligand. nih.gov

The introduction of fluorine alters the electronic landscape of the fatty acid. The high electronegativity of fluorine enhances the polarization of the molecule, which can influence binding affinity. acs.org For instance, fluoroacetaldehyde (B75747) dehydrogenase shows a tenfold higher affinity for its fluorinated substrate, fluoroacetaldehyde, compared to the non-fluorinated acetaldehyde, indicating that electronic factors can be more significant than steric hindrance in substrate recognition. illinois.edu The enzyme fluoroacetyl-CoA thioesterase (FlK) demonstrates specificity that relies not just on the reactivity of the fluorinated compound but also on the molecular recognition of the fluorine atom itself, highlighting a sophisticated discrimination mechanism. acs.org This involves the precise positioning of the prochiral fluoromethyl group, which is essential for the subsequent catalytic steps. acs.org

Table 1: Key Interactions in Substrate Recognition of Fluorinated Fatty Acids

| Enzyme/Receptor Class | Key Interacting Residue(s) | Type of Interaction | Significance |

|---|---|---|---|

| Cytochrome P450 (e.g., P450BSβ) | Arginine (e.g., Arg242) | Electrostatic | Anchors the terminal carboxylate group, ensuring proper substrate orientation. nih.govbiorxiv.org |

| Free Fatty Acid Receptors (FFAs) | Conserved Arginine Pair | Electrostatic | Coordinates the carboxylate head group of the fatty acid ligand. nih.gov |

| Fluoroacetyl-CoA Thioesterase (FlK) | Histidine (His76), Glutamate (Glu50) | Molecular Recognition/Covalent Intermediate | Recognizes the prochiral fluoromethyl group and enhances reactivity through fluorine's electronic properties. acs.org |

| Fluoroacetaldehyde Dehydrogenase | Not specified | Electronic | Shows higher affinity for the fluorinated substrate compared to its non-fluorinated analog. illinois.edu |

Modulatory Effects on Enzyme Catalysis and Specificity

The fluorine atom does more than just influence binding; it actively modulates the catalytic process itself. The strong electron-withdrawing nature of fluorine can activate the substrate, making certain chemical transformations more favorable. acs.org In the case of the enzyme FlK, fluorine substitution enhances the reaction rate by increasing the substrate's polarization, which affects both the acylation and deacylation steps of the catalytic cycle. acs.org

This modulation can also be seen in the biosynthesis of ω-fluoro-fatty acids. Here, fluoroacetate (B1212596) is converted to fluoroacetyl-CoA, which then serves as the starting block for fatty acid synthase. illinois.edu The enzyme incorporates the fluoroacetyl-CoA unit, initiating the synthesis of terminally fluorinated fatty acids. illinois.edu

Furthermore, the study of enzyme variants has shown that it is possible to modulate catalytic properties and substrate specificity through targeted mutations. nih.govnih.gov While not directly involving fluorinated substrates in all cases, these studies demonstrate the principle that altering the enzyme's active site environment can change its catalytic behavior. This suggests that enzymes can evolve or be engineered to handle fluorinated analogs with different efficiencies, potentially leading to enhanced or altered substrate promiscuity. nih.gov The presence of fluorine in a substrate can, therefore, be a critical determinant of an enzyme's catalytic efficiency and specificity.

In Vitro Metabolic Pathway Analysis of α-Fluorinated Fatty Acids

The metabolic fate of α-fluorinated fatty acids is primarily determined by the process of beta-oxidation. The position of the fluorine atom and the length of the carbon chain—specifically whether it is odd or even—dictate the pathway and the resulting metabolic products.

Elucidation of Beta-Oxidation Pathways for Odd- and Even-Numbered Fluorinated Chains

Beta-oxidation is a cyclical mitochondrial process that breaks down fatty acids into two-carbon acetyl-CoA units. wikipedia.orgsathyabama.ac.in The cycle consists of four main enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. wikipedia.orgaocs.org

For even-numbered saturated fatty acid chains, this process repeats until the entire chain is converted into acetyl-CoA molecules. wikipedia.org When a fluorinated even-numbered fatty acid undergoes beta-oxidation, the process continues until the final four-carbon fragment. The last cycle cleaves this into acetyl-CoA and a two-carbon fluorinated molecule, fluoroacetyl-CoA, which is then hydrolyzed to fluoroacetic acid. nih.gov

For odd-numbered fatty acid chains, the beta-oxidation process is similar, but the final cycle yields one molecule of acetyl-CoA and one molecule of a three-carbon unit, propionyl-CoA. aocs.orgnih.gov In the case of an odd-numbered α-fluorinated fatty acid like 2-fluoroheptanoic acid, the degradation would proceed until the final five-carbon fluorinated fragment remains. The last thiolysis step would then produce acetyl-CoA and a three-carbon fluorinated product, β-fluoropropionic acid. nih.gov

A key difference emerges in the subsequent fate of these end products. The fluoroacetic acid from even-numbered chains can enter the citric acid cycle, whereas the β-fluoropropionic acid from odd-numbered chains is susceptible to dehalogenation, releasing free fluoride (B91410) ions. nih.gov This "odd-even rule" is a critical determinant of the metabolic behavior and potential downstream effects of fluorinated fatty acids. nih.gov

Intermediates and End Products in the Metabolic Degradation of Fluorinated Fatty Acids

The metabolic breakdown of fluorinated fatty acids generates a series of intermediates and final products that depend on the initial structure of the fatty acid.

As established by the odd-even rule, the primary end products of α-fluorinated fatty acid beta-oxidation are:

[18F]Fluoroacetic acid: from even-numbered chains. nih.gov

β-[18F]Fluoropropionic acid: from odd-numbered chains. nih.gov

The degradation of longer and more complex fluorinated compounds, such as fluorotelomer alcohols (FTOHs), involves additional steps. For example, the in vitro metabolism of 8:2 FTOH in rat hepatocytes shows it is first oxidized to an aldehyde (8:2 FTAL), which can then be further oxidized to a carboxylic acid (8:2 FTCA) or an unsaturated carboxylic acid (8:2 FTUCA). utoronto.ca These intermediates are eventually degraded to perfluorooctanoic acid (PFOA). utoronto.ca Similarly, the biodegradation of 6:2 fluorotelomer sulfonate proceeds via an aldehyde intermediate to a carboxylic acid, which is then subject to defluorination. nih.gov

The stability of the carbon-fluorine bond means that many per- and polyfluoroalkyl substances (PFAS) are resistant to complete degradation, leading to the accumulation of persistent fluorinated intermediates and end products in biological systems. psu.edu

Table 2: Metabolic Products of Fluorinated Fatty Acid Degradation

| Starting Compound Type | Key Metabolic Pathway | Major Intermediates | Final Products |

|---|---|---|---|

| Even-numbered α-Fluorinated Fatty Acid | Beta-Oxidation | Fluorinated Acyl-CoA esters | Fluoroacetic acid, Acetyl-CoA nih.gov |

| Odd-numbered α-Fluorinated Fatty Acid (e.g., this compound) | Beta-Oxidation | Fluorinated Acyl-CoA esters | β-Fluoropropionic acid, Acetyl-CoA, Free Fluoride nih.gov |

| Fluorotelomer Alcohols (e.g., 8:2 FTOH) | Oxidation & Beta-Oxidation | Fluorotelomer aldehydes (FTALs), Fluorotelomer unsaturated carboxylates (FTUCAs) utoronto.ca | Perfluorinated carboxylates (e.g., PFOA) utoronto.ca |

Molecular Target Engagement Studies with Fluorinated Lipid Mimetics

Fluorinated lipid mimetics are valuable tools for studying the structure and function of membrane-associated proteins, which are crucial molecular targets for a large percentage of approved drugs. nih.gov These synthetic analogs of natural lipids offer unique properties that facilitate the investigation of molecular interactions.

Fluorinated lipids, being more hydrophobic than their natural hydrocarbon counterparts, exhibit a higher affinity for cell membranes. nih.gov This property has been harnessed to create efficient molecular transporters. Studies have shown that fluorinated lipid constructs are significantly more effective—by a factor of 3 to 5—at entering living cells and delivering molecular cargo compared to equivalent hydrocarbon-based lipids. nih.gov This enhanced uptake is thought to be due to the ability of fluorinated lipids to trigger and participate in endocytic events more efficiently. nih.gov

In the context of structural biology, lipid mimetics like nanodiscs and bicelles are used to solubilize and stabilize integral membrane proteins (IMPs) for in vitro studies, allowing for detailed characterization of their structure and function outside of their native environment. nih.gov The composition of these mimetics is critical, as it can affect the conformational state and activity of the protein. nih.gov The unique properties of fluorinated lipids can be exploited to create novel membrane-mimicking platforms that provide a stable environment closer to the native membrane bilayer. nih.gov

Furthermore, the strategy of incorporating fluorine can enhance the engagement of a molecule with its intended protein target. researchgate.net Covalent targeting, where a reactive group on a ligand forms a permanent bond with a specific amino acid residue (such as histidine or lysine) on the target protein, is a powerful approach in drug design. acs.org Aryl fluorosulfates, for example, have been used as electrophiles to covalently target histidine residues in proteins like Mcl-1. acs.org The stability and reactivity of such fluorinated groups make them attractive for designing highly specific and potent inhibitors that can be used to probe protein function and engagement. acs.org

Interaction with Fatty Acid Binding Proteins (FABPs)

Fatty Acid Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic substances within cells. nih.gov Due to the structural similarity of this compound to endogenous fatty acids, its interaction with FABPs is a key area of investigation. While direct binding studies on this compound are not extensively available, research on its close structural analogs, particularly perfluorinated carboxylic acids (PFCAs), provides significant insights.

Per- and polyfluoroalkyl substances (PFAS) have demonstrated a propensity to interact with lipid-binding proteins. biorxiv.org Studies on human adipocyte FABP (FABP4) have shown that various PFAS, including short-chain compounds, can bind to this protein. biorxiv.org Notably, the fluorination of alkanoic acids appears to enhance their binding affinity to FABP4. biorxiv.org

Research on perfluoroheptanoic acid (PFHpA), a fully fluorinated analog of heptanoic acid, reveals a significant binding affinity for FABP4. One study determined the dissociation constant (Kd) of PFHpA with FABP4 to be 4.46 ± 0.17 μM. biorxiv.org This represents a nearly 30-fold greater affinity compared to its non-fluorinated counterpart, heptanoic acid, which has a Kd of 145 ± 3.1 µM. biorxiv.org This enhanced binding is likely due to the increased hydrophobicity conferred by the fluorine atoms, which promotes more stable interactions within the binding pocket of the protein. biorxiv.org

The binding of different ligands to FABPs can be influenced by both the length of the alkyl chain and the nature of the polar head group. nih.gov For instance, in studies with intestinal and liver FABPs, the carboxylate head group generally shows the strongest binding, followed by amide and glycerol (B35011) ester groups. nih.gov While specific data for this compound is limited, the presence of the carboxylic acid moiety suggests it would follow this binding preference.

The table below summarizes the binding affinity of perfluoroheptanoic acid with FABP4, offering a proxy for the potential interaction of this compound.

| Compound | Fatty Acid Binding Protein | Dissociation Constant (Kd) (μM) |

| Perfluoroheptanoic Acid | FABP4 | 4.46 ± 0.17 |

| Heptanoic Acid | FABP4 | 145 ± 3.1 |

Data sourced from a study on broad PFAS binding with fatty acid binding protein 4. biorxiv.org

Exploration of Potential Receptor Interactions

Beyond FABPs, this compound and its analogs may interact with various nuclear receptors that are known to bind fatty acids. Peroxisome Proliferator-Activated Receptors (PPARs) are a key family of such receptors, playing crucial roles in lipid metabolism and inflammation. nih.gov The activation of PPARs by perfluoroalkyl acids (PFAAs) has been a subject of considerable research.

Studies have demonstrated that PFAAs can activate both mouse and human PPARα in a concentration-dependent manner. nih.gov The degree of activation is often correlated with the carbon chain length of the PFAA, with longer chains generally inducing a stronger response up to a certain point. nih.gov Furthermore, PFAA carboxylates tend to be more potent activators of PPARα compared to PFAA sulfonates. nih.gov

While direct studies on this compound are scarce, data on other short-chain PFAAs can provide an indication of its potential activity. For example, perfluorohexanoic acid (PFHxA), a six-carbon chain analog, has been shown to activate PPARα. nih.gov It is plausible that this compound, with its seven-carbon backbone, would also exhibit activity towards PPARα.

The table below presents data on the activation of mouse PPARα by various PFAAs, which helps to contextualize the potential receptor interactions of this compound. The data is presented as the fold induction of luciferase activity in a transiently transfected cell assay.

| Compound | Concentration (µM) | Fold Induction of Mouse PPARα Activity |

| Perfluorobutanoic Acid | 100 | ~2.5 |

| Perfluorohexanoic Acid | 100 | ~4.5 |

| Perfluorooctanoic Acid | 100 | ~7.0 |

| Perfluorononanoic Acid | 100 | ~8.0 |

Data adapted from a study on the activation of mouse and human PPARα by PFAAs. nih.gov The values are approximate based on graphical data.

It is important to note that the single fluorine atom at the alpha position in this compound, as opposed to the perfluorination in the compounds listed, may influence its binding affinity and activation potential for these receptors. Further research is needed to delineate the precise interactions of this compound with PPARs and other potential receptor targets. The metabolic stability of the C-F bond suggests that this compound is likely to be metabolically inert in a similar manner to other PFAAs. mst.dk

Advanced Analytical Methodologies for 2 Fluoroheptanoic Acid Research

Spectroscopic Techniques for Structural Characterization

Spectroscopy is a fundamental tool in the structural analysis of chemical compounds. eurekaselect.com By examining the interaction of molecules with electromagnetic radiation, chemists can deduce detailed information about their atomic composition and bonding arrangements. eurekaselect.com For 2-fluoroheptanoic acid, a combination of nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and Fourier-transform infrared spectroscopy provides a complete picture of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Definitive Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of a molecule. sapub.org It provides detailed information about the chemical environment of individual atoms. sapub.org For this compound, ¹H, ¹³C, and ¹⁹F NMR are all employed to gain a comprehensive understanding of its atomic arrangement.

¹H NMR: This technique provides information on the number and types of hydrogen atoms present in the molecule. The spectrum of this compound would show distinct signals for the protons on the alkyl chain and the alpha-proton adjacent to the fluorine atom. The chemical shifts and coupling patterns of these signals are indicative of their neighboring atoms.

¹³C NMR: This method reveals the carbon framework of the molecule. Each unique carbon atom in this compound, from the carboxylic acid carbon to the terminal methyl group, would produce a distinct signal. The chemical shift of the carbon bonded to the fluorine atom would be significantly influenced by the high electronegativity of fluorine.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool. It provides a direct observation of the fluorine nucleus, and its chemical shift is highly sensitive to its electronic environment. This technique is crucial for confirming the position of the fluorine atom within the heptanoic acid chain. The coupling between the fluorine and adjacent protons (¹H-¹⁹F coupling) further solidifies the structural assignment. spectrabase.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |

| ¹H | 0.8 - 1.0 (CH₃), 1.2 - 1.8 (CH₂), 4.5 - 5.0 (CHF), 10 - 12 (COOH) | Doublet of doublets for the alpha-proton due to coupling with both the adjacent CH₂ group and the fluorine atom. |

| ¹³C | 13 - 14 (CH₃), 22 - 32 (CH₂), 88 - 92 (CHF), 170 - 175 (C=O) | The carbon attached to fluorine (CHF) will show a large one-bond C-F coupling constant. |

| ¹⁹F | -180 to -200 | The signal will be a multiplet due to coupling with the adjacent protons. |

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extreme precision. savemyexams.com This allows for the unambiguous identification of this compound and the characterization of any impurities present. HRMS can distinguish between molecules with very similar molecular weights, which is crucial for impurity profiling. savemyexams.com The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in a predictable manner. uni-saarland.de

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [M-H]⁻ | 147.08267 | Typically within a few ppm of the calculated value |

| [M+H]⁺ | 149.09723 | Typically within a few ppm of the calculated value |

| [M+Na]⁺ | 171.07917 | Typically within a few ppm of the calculated value |

Data based on predicted values. uni.lu

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. thermofisher.comresearchgate.net It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. researchgate.net The FTIR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid group (O-H and C=O stretches) and the carbon-fluorine bond (C-F stretch). machinerylubrication.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 |

| Carbonyl | C=O stretch | 1700 - 1725 |

| Carbon-Fluorine | C-F stretch | 1000 - 1400 |

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. bnmv.ac.in The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. bnmv.ac.in The various constituents of the mixture travel at different speeds, causing them to separate. For this compound, chromatographic methods are essential for assessing its purity and for separating it from any structural isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov While this compound itself may not be sufficiently volatile for direct GC analysis, it can be chemically modified into a more volatile derivative. nih.govnih.gov This derivatization step, often involving esterification, allows the compound to be vaporized and separated on a GC column. nih.gov The separated components then enter the mass spectrometer for identification. GC-MS is particularly useful for separating isomers of this compound and for detecting volatile impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable technique for the analysis of compounds in complex mixtures and at very low concentrations. nih.gov It couples the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This method is ideal for analyzing this compound in biological or environmental samples without the need for derivatization. researchgate.netlcms.cz The use of tandem mass spectrometry (MS/MS) allows for highly specific detection and quantification, even in the presence of interfering substances from the sample matrix. nih.gov This is achieved by selecting the parent ion of this compound in the first mass spectrometer, fragmenting it, and then monitoring a specific fragment ion in the second mass spectrometer. chromatographyonline.com

Quantitative Methodologies for Fluorinated Organic Compounds

Accurate quantification of this compound and other fluorinated compounds is critical for environmental and biological monitoring. While targeted methods provide specificity, broader techniques are needed to assess the total burden of fluorinated organic compounds.

Combustion Ion Chromatography (CIC) is a powerful technique for determining the total amount of organic fluorine (TOF) in a sample, which can serve as a proxy for the total PFAS concentration. measurlabs.combmfwf.gv.at This method is particularly useful as a screening tool to identify samples with significant fluorine contamination that may warrant further, more specific analysis by methods like LC-MS/MS. thermofisher.comacs.org

The CIC process involves the high-temperature combustion or pyrolysis of a sample (liquid or solid) in an oxygen-rich atmosphere, typically between 800 and 1100°C. thermofisher.comacs.org This process mineralizes the organofluorine compounds, converting the fluorine into gaseous hydrogen fluoride (B91410) (HF). The resulting gas is then passed through an aqueous absorption solution, where the HF is trapped. This solution is subsequently injected into an ion chromatograph to quantify the fluoride ion (F⁻) concentration. thermofisher.comacs.orgphenomenex.com

Variations of the TOF method include Adsorbable Organic Fluorine (AOF) and Extractable Organic Fluorine (EOF). montrose-env.com The AOF method, often used for aqueous samples as outlined in EPA Method 1621, involves adsorbing organic fluorine compounds onto activated carbon before combustion. montrose-env.comthermofisher.com The EOF method relies on solvent extraction of the compounds prior to combustion. montrose-env.com

Research has shown that the recovery of different PFAS can vary significantly depending on the method and the compound's chain length. Ultrashort- and short-chain PFAS, like this compound, may exhibit lower recoveries, particularly in the AOF method, due to losses during the washing step. nih.gov The EOF method has been suggested to be more appropriate for samples containing ultrashort- and short-chain PFAAs. nih.gov

| Compound | Chain Length | AOF Overall Recovery (%) | EOF Overall Recovery (%) |

|---|---|---|---|

| Trifluoroacetic acid | C2 | 9.3 | 21.0 |

| Perfluoropropionic acid | C3 | 16.5 | 36.1 |

| Perfluorobutanoic acid (PFBA) | C4 | 33.9 | 67.0 |

| Perfluorohexanoic acid (PFHxA) | C6 | 80.8 | 94.7 |

| Perfluorooctanoic acid (PFOA) | C8 | 98.5 | 104.9 |

| Perfluorodecanoic acid (PFDA) | C10 | 103.3 | 108.1 |

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary method for the highly accurate and precise quantification of specific analytes, including PFAS like this compound. nih.govnih.govrsc.org The technique is commonly paired with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govrsc.org

The core principle of IDMS involves adding a known quantity of a stable, isotopically labeled version of the target analyte to the sample before any preparation or extraction steps. rsc.orgnih.gov This labeled compound, often containing ¹³C or ²H, serves as an internal standard. acs.orgrsc.org Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample processing and the same ionization suppression or enhancement effects in the mass spectrometer. nih.govdiva-portal.org

By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, the initial concentration of the analyte in the sample can be calculated with high accuracy, effectively correcting for matrix effects and variations in recovery. diva-portal.org This approach allows for robust quantification even at trace levels in complex matrices such as plasma, water, and soil. nih.govnih.gov The method's performance is characterized by parameters like recovery, precision (measured as relative standard deviation, RSD), method detection limits (MDLs), and method quantification limits (MQLs). rsc.orgresearchgate.net

Table 3: Representative Performance Data for PFAS Quantification by Isotope Dilution LC/MS/MS This table shows typical recovery and precision data for PFAS analysis in a biological matrix. Source: Adapted from rsc.org

| Analyte | Matrix | Concentration Range (ng/mL) | Mean Recovery (%) | Precision (% RSD) |

|---|---|---|---|---|

| Perfluorobutanoic acid (PFBA) | Human Plasma | 2.5 - 175 | 83.7 | ≤ 19 |

| Perfluorohexanoic acid (PFHxA) | Bovine Serum | 0.250 - 175 | 95.5 | ≤ 15 |

| Perfluorooctanoic acid (PFOA) | Human Plasma | 2.5 - 175 | 91.9 | ≤ 14 |

| Perfluorooctane (B1214571) sulfonic acid (PFOS) | Human Plasma | 10 - 700 | 103 | ≤ 14 |

| N-ethyl perfluorooctane sulfonamido acetate (B1210297) (EtFOSAA) | Bovine Serum | 0.250 - 175 | 82.8 | ≤ 17 |

Computational Chemistry and Theoretical Modeling of 2 Fluoroheptanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of 2-fluoroheptanoic acid. aps.org These calculations provide a detailed picture of how electrons are distributed within the molecule and how the molecule is likely to interact with other chemical species.

The introduction of a fluorine atom at the α-position (the carbon atom adjacent to the carboxyl group) significantly influences the electronic properties of heptanoic acid. The high electronegativity of fluorine causes a strong inductive electron-withdrawing effect, which polarizes the C-F bond and affects the electron density across the entire molecule. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which indicates regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would show a region of high electron density (negative potential) around the fluorine and carbonyl oxygen atoms, and regions of lower electron density (positive potential) around the acidic proton and the α-carbon.

Frontier Molecular Orbital (FMO) theory, a key component of quantum chemical analysis, helps in understanding the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity. mdpi.com

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. nih.gov These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. For this compound, the electron-withdrawing fluorine atom is expected to lower the HOMO energy level and raise the LUMO energy level, thus increasing the HOMO-LUMO gap and enhancing the molecule's stability compared to its non-fluorinated counterpart.

Table 1: Calculated Global Reactivity Descriptors for this compound (Illustrative) Note: These values are illustrative and would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

| Descriptor | Formula | Predicted Value (eV) | Implication |

| HOMO Energy | EHOMO | -8.5 | Relates to electron-donating ability |

| LUMO Energy | ELUMO | 1.2 | Relates to electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | 9.7 | Indicator of chemical stability |

| Ionization Potential | I ≈ -EHOMO | 8.5 | Energy required to remove an electron |

| Electron Affinity | A ≈ -ELUMO | -1.2 | Energy released when an electron is added |

| Chemical Hardness | η = (I - A) / 2 | 4.85 | Resistance to change in electron distribution |

These quantum chemical calculations are fundamental in predicting the regioselectivity of reactions, such as acylation, and understanding the influence of structural and electronic factors on reaction pathways. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mines.edu For this compound, MD simulations can reveal detailed information about its interactions with itself and with other molecules, such as water or biological macromolecules. These simulations are governed by a force field, which is a set of parameters that define the potential energy of the system based on the positions of its constituent atoms.

In an aqueous environment, MD simulations can model the hydration of this compound. The carboxylic acid head group is hydrophilic and will form hydrogen bonds with water molecules. The simulations can provide data on the number of hydrogen bonds, their lifetimes, and their geometry. nih.gov The alkyl chain, including the fluorinated carbon, is hydrophobic and will tend to avoid water. This can lead to aggregation of this compound molecules in water, forming micelles or other supramolecular structures. The fluorine atom at the α-position can also participate in non-covalent interactions, including dipole-dipole interactions and potentially weak hydrogen bonds with C-H groups. mdpi.com

MD simulations are particularly useful for studying the behavior of molecules at interfaces, such as the air-water interface. mdpi.com For short-chain fluorinated carboxylic acids, these simulations can predict properties like surface tension and the orientation of the molecules at the surface. nih.gov The fluorinated chain's unique properties can lead to specific packing arrangements at interfaces.

Key parameters that can be extracted from MD simulations of this compound include:

Radial Distribution Functions (RDFs): These describe how the density of surrounding atoms varies as a function of distance from a central atom. RDFs can reveal the structure of the solvation shell around the molecule. uchicago.edu

Hydrogen Bond Analysis: This analysis quantifies the extent and nature of hydrogen bonding between the carboxylic acid group and surrounding water molecules or other acid molecules.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to the solvent, providing insights into its hydrophobic and hydrophilic character. mdpi.com

These simulations provide a dynamic picture of the intermolecular forces that govern the macroscopic properties of this compound, such as its solubility, boiling point, and interactions with biological systems.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for α-Fluorinated Carboxylic Acids

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are methodologies used to understand how the chemical structure of a compound relates to its biological activity. mdpi.com These models are crucial in drug discovery and toxicology for predicting the activity of new compounds. mdpi.com

For α-fluorinated carboxylic acids like this compound, SAR studies would focus on how the presence and position of the fluorine atom affect the biological activity compared to the parent carboxylic acid and other halogenated analogs. The fluorine atom can influence several properties relevant to biological activity:

Acidity (pKa): The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group. This can affect the ionization state of the molecule at physiological pH, which in turn influences its ability to cross cell membranes and interact with biological targets.

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to penetrate biological membranes.

Metabolic Stability: The C-F bond is very strong, and replacing a C-H bond with a C-F bond at a metabolically active site can block metabolic pathways, increasing the compound's half-life in the body.

Conformational Effects: The fluorine atom can influence the preferred conformation of the molecule, which can affect its binding to a biological target.

QSAR models take these relationships a step further by creating mathematical equations that quantitatively link structural descriptors of a molecule to its biological activity. nih.gov For α-fluorinated carboxylic acids, these descriptors would include:

Physicochemical descriptors: pKa, logP (a measure of lipophilicity), molecular weight, and molar refractivity.

Electronic descriptors: Dipole moment, partial atomic charges, and HOMO/LUMO energies calculated from quantum chemical methods.

Topological descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

3D descriptors: These are derived from the three-dimensional structure of the molecule and can include information about its volume and surface area.

A general QSAR model for a biological activity would take the form: Activity = f(descriptor1, descriptor2, ...)

By developing QSAR models for a series of α-fluorinated carboxylic acids, it would be possible to predict the biological activity of this compound and to design new derivatives with improved activity.

Applications in Advanced Organic Synthesis and Building Block Chemistry

2-Fluoroheptanoic Acid as a Versatile Synthetic Building Block

This compound serves as a crucial fluorinated building block in the field of organic synthesis. The distinct characteristics it possesses, due to the fluorine atom at the α-position, establish it as a fundamental element in the creation of more elaborate molecules with targeted properties. The electron-withdrawing effect of the fluorine atom notably alters the acidity of the carboxyl group and the reactivity of the neighboring carbon atom, thereby enabling unique synthetic routes.

The specific positioning of a fluorine atom makes this compound a vital starting material for the assembly of complex fluorinated molecules. The inclusion of fluorine can profoundly modify the physical, chemical, and biological attributes of the final compound, such as its lipophilicity, metabolic stability, and how it binds to biological targets. nih.gov Synthetic chemists utilize the reactivity of both the carboxylic acid and the carbon-fluorine bond to construct detailed molecular structures that are challenging to create through alternative methods.

The incorporation of this compound into larger molecular structures is a key method for developing specialty chemicals and advanced materials. Adding this compound can bestow properties like enhanced thermal stability, greater chemical resistance, and altered surface characteristics. These qualities are highly desirable in the production of high-performance polymers and liquid crystals, where the presence of fluorine can significantly boost performance.

Derivatization for Enhanced Synthetic Utility

To expand its use, this compound can be transformed into several derivatives. These modifications are essential for making the molecule suitable for a broader array of reaction conditions and synthetic plans. Typical derivatizations involve changing the carboxylic acid into esters, amides, and acid chlorides. These derivatives frequently show different patterns of reactivity, which permits more precise and selective reactions in syntheses that involve multiple steps. For example, converting the acid to an ester can shield the acidic proton, allowing for reactions to occur at other locations on the molecule.

| Derivative | Structure | Synthetic Utility |

| Methyl 2-fluoroheptanoate | CH₃(CH₂)₄CH(F)COOCH₃ | Employed in ester-based coupling reactions and as a protected version of the carboxylic acid. |

| 2-Fluoroheptanoyl chloride | CH₃(CH₂)₄CH(F)COCl | A highly reactive agent for forming esters and amides. |

| 2-Fluoroheptanamide | CH₃(CH₂)₄CH(F)CONH₂ | Can be utilized in amide coupling reactions and acts as a precursor for other nitrogen-containing compounds. |

Integration into Synthetic Routes for Bioactive Molecules

A major use of this compound is as a foundational component in the synthesis of molecules that are biologically active. nih.govcuny.edu The strategic introduction of a fluorine atom can result in powerful and selective therapeutic agents. This is because fluorine can serve as a bioisostere for a hydrogen atom or a hydroxyl group, which can lead to better metabolic stability and stronger binding to the active sites of enzymes. The precise three-dimensional arrangement of the fluorine atom can also be crucial for the biological effects of the final product, making the synthesis of specific enantiomers of this compound derivatives a significant focus of research. nih.gov

Future Research Directions and Emerging Trends in 2 Fluoroheptanoic Acid Studies

Development of Next-Generation Enantioselective Fluorination Reagents and Catalysts

The synthesis of enantiomerically pure fluorinated compounds is a significant challenge in organic chemistry, as the biological activity of stereoisomers can vary dramatically. The development of novel reagents and catalysts for enantioselective fluorination is thus a critical area of research. Early efforts in this domain led to the creation of the first enantioselective fluorinating reagents, such as crystalline, optically pure N-fluoro sultams, which have achieved enantiomeric excesses of up to 70% in the fluorination of prochiral metal enolates. researchgate.net

Recent progress has focused on both nucleophilic and electrophilic fluorination strategies. alfa-chemistry.comrsc.org For nucleophilic fluorination, well-defined Ru(II) 16-electron systems have been shown to catalyze the halogen exchange of activated alkyl halides using thallium fluoride (B91410) (TlF) as the fluorine source. researchgate.net In the realm of electrophilic fluorination, a variety of N-F reagents have been developed, including N-fluoropyridinium salts, N-fluoro-benzosulfonimide (NFSI), and Selectfluor®. alfa-chemistry.comresearchgate.net The development of chiral versions of these reagents is a key objective. alfa-chemistry.com Furthermore, Lewis acid catalysts, such as those based on titanium complexes, have demonstrated high levels of enantioselectivity (up to 90% ee) in the fluorination of 2-substituted 1,3-dicarbonyl compounds with Selectfluor®. researchgate.net

Future research will likely focus on creating more efficient, selective, and environmentally benign catalytic systems. This includes the development of catalysts based on more abundant and less toxic metals and the design of reagents that operate under milder conditions. The ultimate goal is to establish a versatile toolkit of reagents and catalysts that can deliver any desired enantiomer of a fluorinated target molecule with high precision.

Table 1: Examples of Enantioselective Fluorination Reagents and Catalysts

| Reagent/Catalyst Class | Specific Example(s) | Type of Fluorination | Key Features |

|---|---|---|---|

| Chiral N-F Reagents | Optically active N-fluoro sultams | Electrophilic | First examples of enantioselective fluorinating reagents. researchgate.net |

| Chiral analogs of NFSI, Chiral reagents based on Selectfluor | Electrophilic | Designed for improved enantioselectivity. alfa-chemistry.com | |

| Transition Metal Catalysts | [RuF(PP)₂]⁺ complexes, [TiCl₂(TADDOLato)] | Nucleophilic (Ru), Electrophilic (Ti) | Catalyze halogen exchange or work with electrophilic F-sources. researchgate.net |

Comprehensive Elucidation of Undiscovered Metabolic Pathways of Fluorinated Fatty Acids

Understanding the metabolic fate of fluorinated fatty acids is crucial for their development as therapeutic agents or imaging probes and for assessing the toxicological profiles of related environmental contaminants. It is known that the metabolism of fatty acids occurs primarily through β-oxidation. The metabolic pathway of terminally fluorinated fatty acids is dependent on whether the carbon chain is even or odd. nih.gov For instance, ω-fluorinated fatty acids with an even number of carbon atoms are metabolized to the highly toxic fluoroacetic acid, which can then enter the citric acid cycle with detrimental effects. nih.govtcichemicals.com In contrast, odd-numbered chain ω-fluorinated fatty acids yield β-fluoropropionic acid, which can be dehalogenated to less toxic products. nih.gov

Studies on 2-fluoro-substituted fatty acids, such as 2-fluorostearic acid, have shown very little uptake in heart muscle but accumulation in the liver, suggesting a different metabolic handling compared to fatty acids fluorinated at other positions. nih.gov The metabolic pathways of many fluorinated fatty acids, including 2-fluoroheptanoic acid, are not yet fully characterized. Future research will need to employ advanced analytical techniques to trace the biotransformation of these compounds in vivo. This includes identifying all metabolic intermediates and final products to build a complete picture of their metabolic fate.

Furthermore, external factors such as diet can significantly influence the metabolism and toxicity of fluorinated compounds. For example, a high-fat diet has been shown to exacerbate liver injury induced by perfluorooctanoic acid (PFOA) in mice by disturbing hepatic metabolism and inducing inflammation. plos.org Investigating such interactions for this compound and other fluorinated fatty acids will be essential for a comprehensive risk assessment and for understanding their full biological potential.

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

To unravel the complex biological mechanisms of action and toxicity of fluorinated compounds, researchers are increasingly turning to multi-omics approaches. frontiersin.org These strategies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level view of cellular responses to chemical exposure. nih.gov

For example, a multi-omics study on perfluorohexanoic acid (PFHxA), a compound related to this compound, revealed its hepatotoxic mechanism in mice. researchgate.net By combining transcriptomic, proteomic, and metabolomic data, the researchers identified key biological processes affected by PFHxA, including fatty acid biosynthesis and degradation pathways, which were likely induced via the peroxisome proliferator-activated receptor (PPAR) signaling pathway. researchgate.net This integrated approach provides a much deeper mechanistic understanding than any single omics technique alone.

The application of multi-omics is not limited to toxicology. It can also be used to understand the therapeutic mechanisms of drugs and to study the complex interactions within microbial communities. nih.govembopress.org Future studies on this compound and its analogs could leverage these powerful approaches to:

Identify protein targets and off-targets.

Elucidate the molecular pathways modulated by the compound.

Discover biomarkers of efficacy or toxicity.

Understand how the compound affects the gut microbiome.

By integrating diverse, high-throughput datasets, researchers can build comprehensive models of the biological activity of this compound, facilitating its development for various applications. nih.gov

Advancement of In Situ and Real-Time Analytical Techniques for Reaction Monitoring and Biological System Probing

The precise control and optimization of fluorination reactions require a detailed understanding of their kinetics and mechanisms. The advancement of in situ and real-time analytical techniques is transforming the way chemists study these reactions. frontiersin.org Technologies like ReactIR (in situ FTIR spectroscopy) and real-time NMR spectroscopy allow for the continuous monitoring of reactant consumption and product formation without the need for quenching and sampling. nih.govrsc.orgasahilab.co.jp

These techniques have been successfully applied to various fluorination processes. For example, in situ FTIR has been used to monitor the fluorination of acyl chlorides, providing real-time data on the conversion of the starting material to the acyl fluoride product. nih.gov This has enabled researchers to optimize reaction conditions and gain insights into the reaction mechanism. nih.govnottingham.ac.uk Similarly, real-time ¹⁹F NMR has been instrumental in monitoring the consumption of fluoroform (CF₃H) in trifluoromethylation reactions, ensuring its complete and safe usage. asahilab.co.jp

Looking forward, the development and application of these and other advanced analytical techniques will be crucial for:

Ensuring the safety and scalability of fluorination reactions.

Rapidly screening new catalysts and reaction conditions.

Elucidating complex reaction mechanisms.

Probing the behavior of fluorinated molecules within biological systems in real time.

The ability to "watch" chemical and biological processes as they happen provides an unprecedented level of understanding that will undoubtedly accelerate the development of new applications for this compound and other fluorinated compounds.

Design of Novel this compound Analogs with Tuned Physicochemical and Electronic Properties

The rational design of novel analogs of this compound with fine-tuned properties is a key strategy for developing new therapeutic and diagnostic agents. By systematically modifying the structure of the parent molecule, researchers can optimize its biological activity, metabolic stability, and pharmacokinetic profile.